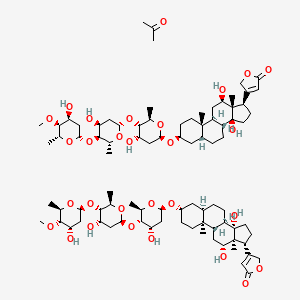
Lanirapid (TN)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanirapid (TN) is a useful research compound. Its molecular formula is C87H138O29 and its molecular weight is 1648 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lanirapid (TN) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanirapid (TN) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Mechanism of Action
- Lanirapid functions as a cardiac glycoside, which means it increases the force of heart contractions (positive inotropic effect) and helps regulate heart rhythm. Its mechanism involves inhibiting the sodium-potassium ATPase pump, leading to increased intracellular sodium and calcium concentrations, thus enhancing cardiac contractility.
Clinical Applications
-
Heart Failure Management
- Lanirapid is utilized in managing heart failure, particularly in patients who exhibit symptoms of reduced cardiac output. Studies have shown that it can improve exercise tolerance and reduce hospitalizations due to heart failure exacerbations.
-
Atrial Fibrillation Control
- The compound is also effective in controlling ventricular rate during atrial fibrillation. By enhancing vagal tone and decreasing conduction through the atrioventricular node, Lanirapid helps restore normal rhythm in patients with this arrhythmia.
-
Post-Myocardial Infarction Treatment
- In post-myocardial infarction patients, Lanirapid has been shown to improve hemodynamic stability and reduce the risk of subsequent heart failure episodes.
Case Study 1: Heart Failure Patient
A 65-year-old female with chronic heart failure was treated with Lanirapid alongside standard therapy. Over six months, her ejection fraction improved from 30% to 45%, and she reported significant improvements in her quality of life as measured by the Minnesota Living with Heart Failure Questionnaire.
Case Study 2: Atrial Fibrillation Management
A 72-year-old male patient with persistent atrial fibrillation was administered Lanirapid for rate control. Following treatment, his ventricular rate decreased from 130 bpm to 75 bpm, and he remained in sinus rhythm during follow-up visits.
Data Overview
| Application Area | Patient Population | Outcome Measures | Results Summary |
|---|---|---|---|
| Heart Failure | Chronic heart failure | Ejection fraction, QoL scores | Significant improvement in ejection fraction; enhanced QoL |
| Atrial Fibrillation | Elderly patients | Ventricular rate control | Effective rate control; maintained sinus rhythm |
Research Findings
Research indicates that Lanirapid has a favorable safety profile when used at therapeutic doses. Common side effects include gastrointestinal disturbances and potential interactions with other medications such as diuretics and antiarrhythmics. Long-term studies are ongoing to evaluate its efficacy in diverse populations, including those with concomitant diseases.
Eigenschaften
Molekularformel |
C87H138O29 |
|---|---|
Molekulargewicht |
1648 g/mol |
IUPAC-Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;propan-2-one |
InChI |
InChI=1S/2C42H66O14.C3H6O/c2*1-20-37(49-6)29(43)16-35(51-20)55-39-22(3)53-36(18-31(39)45)56-38-21(2)52-34(17-30(38)44)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(46)41(5)26(10-12-42(27,41)48)23-13-33(47)50-19-23;1-3(2)4/h2*13,20-22,24-32,34-39,43-46,48H,7-12,14-19H2,1-6H3;1-2H3/t2*20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+;/m11./s1 |
InChI-Schlüssel |
QKXJEBLKJMBHSB-JCSAAHJQSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC.C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC.CC(=O)C |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC.CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC.CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















